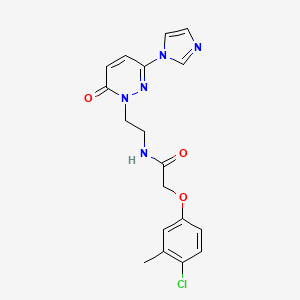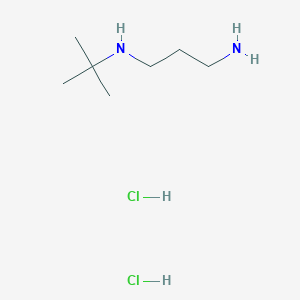
4-tert-butyl-N-(diphenylmethyl)-2-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-tert-butyl-N-(diphenylmethyl)-2-oxopyrrolidine-3-carboxamide, also known as DPMC, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. DPMC is a member of the pyrrolidine carboxamide family, which has been shown to have various biological activities, including anticonvulsant and analgesic effects.
Scientific Research Applications
Antioxidant Properties
2,4-DTBP exhibits potent antioxidant effects. It effectively suppresses oxidation, preventing material degradation and disintegration. Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds. Notably, it enhances the durability and endurance of plastics, rubber, and polymers .
Antifungal Activity
The fungicidal activity of 2,4-DTBP has been demonstrated against Botrytis cinerea , a common fungal pathogen. This compound inhibits fungal growth and can potentially be used as an eco-friendly alternative to chemical fungicides in agriculture .
Cancer Research
2,4-DTBP has shown promise in cancer research. In vitro studies using MCF-7 cells (a breast carcinoma cell line) revealed an identified IC50 value of 5 μg/ml. Further investigation into its mechanisms of action and potential as a novel therapeutic agent against cancer cells is warranted .
Membrane Interaction Studies
The tert-butyl group in 2,4-DTBP serves as a useful probe for nuclear magnetic resonance (NMR) studies. Researchers have used it to investigate weak protein interactions on membranes or between two membranes, shedding light on intracellular membrane fusion mechanisms and neurotransmitter release .
Nitrogen Metabolism Control
In cattle and other animals, the urease enzyme plays a crucial role in nitrogen metabolism. Elevated levels of this enzyme can lead to pathogenic conditions. 2,4-DTBP has been explored as a potential inhibitor of urease, which could have implications for managing nitrogen-related disorders .
Novel Drug Synthesis
Given its unique structure and bioactivity, 2,4-DTBP may serve as a starting point for designing novel drugs. Researchers are investigating its potential in drug development, particularly in areas related to antimicrobial agents and disease treatment .
properties
IUPAC Name |
N-benzhydryl-4-tert-butyl-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-22(2,3)17-14-23-20(25)18(17)21(26)24-19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-19H,14H2,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGMMLZMZMXFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)


![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)
![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)
![3-(2-chloro-6-fluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2484679.png)
![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)
![3-Fluoro-4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)methyl]benzonitrile](/img/structure/B2484682.png)
![2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine](/img/structure/B2484684.png)


